Methyl 4-aminobicyclo[3.1.0]hexane-1-carboxylate
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Overview
Description
Methyl 4-aminobicyclo[3.1.0]hexane-1-carboxylate is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. Its molecular formula is C8H13NO2, and it has a molecular weight of 155.19 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-aminobicyclo[3.1.0]hexane-1-carboxylate typically involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This reaction can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the modular approach using photochemistry to access new building blocks via [2 + 2] cycloaddition is a promising strategy . This method allows for the efficient and scalable production of the compound, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-aminobicyclo[3.1.0]hexane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Methyl 4-aminobicyclo[3.1.0]hexane-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a valuable building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: It is explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the production of specialty chemicals.
Mechanism of Action
The mechanism by which methyl 4-aminobicyclo[3.1.0]hexane-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, the compound’s structure suggests it may interact with enzymes or receptors, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate: Another bicyclic compound with a similar structure but different ring size.
Methyl 4-aminobicyclo[4.1.0]hexane-1-carboxylate: A compound with a larger bicyclic ring system.
Uniqueness
Methyl 4-aminobicyclo[310]hexane-1-carboxylate is unique due to its specific ring structure and the presence of an amino group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H13NO2 |
---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
methyl 4-aminobicyclo[3.1.0]hexane-1-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-11-7(10)8-3-2-6(9)5(8)4-8/h5-6H,2-4,9H2,1H3 |
InChI Key |
ZVIIBYZHZFJNKO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCC(C1C2)N |
Origin of Product |
United States |
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